molecular formula C7H2BrClFNO4 B2407611 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid CAS No. 2567504-65-6

4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid

Cat. No.: B2407611
CAS No.: 2567504-65-6
M. Wt: 298.45
InChI Key: GNUIPUQNJWHDLP-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H2BrClFNO4 It is characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a benzoic acid core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Halogenation: Sequential introduction of bromine, chlorine, and fluorine atoms under controlled conditions.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of electron-withdrawing groups.

    Reduction Reactions: The nitro group can be reduced to an amine under specific conditions.

    Oxidation Reactions: The aromatic ring can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Reagents like halogens (Br2, Cl2) and catalysts (FeCl3) are commonly used.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin chloride (SnCl2) in acidic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of various substituted benzoic acids.

    Reduction: Formation of 4-Bromo-2-chloro-5-fluoro-3-aminobenzoic acid.

    Oxidation: Formation of carboxylated derivatives.

Scientific Research Applications

4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

  • 2-Chloro-4-fluoro-5-nitrobenzoic acid
  • 3-Bromo-2-fluoro-5-nitrobenzoic acid
  • 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

Comparison: 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid is unique due to the specific arrangement of halogens and the nitro group on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of bromine and chlorine atoms can significantly influence its electrophilic substitution reactions and biological activity.

Properties

IUPAC Name

4-bromo-2-chloro-5-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO4/c8-4-3(10)1-2(7(12)13)5(9)6(4)11(14)15/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUIPUQNJWHDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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